Product packaging for Desoxypeganine hydrochloride(Cat. No.:CAS No. 61939-05-7)

Desoxypeganine hydrochloride

Cat. No.: B190489
CAS No.: 61939-05-7
M. Wt: 208.69 g/mol
InChI Key: KTCXMTWSISEJFZ-UHFFFAOYSA-N
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Description

Significance within Natural Product Chemistry and Medicinal Research

Desoxypeganine hydrochloride holds considerable significance in natural product chemistry due to its unique quinazoline (B50416) structure. It serves as a key example of this class of alkaloids, which are of interest for their diverse biological activities. In medicinal research, the compound is primarily investigated for its role as a dual inhibitor of cholinesterases and monoamine oxidase A (MAO-A). dntb.gov.uaacademicjournals.orggoogle.com This dual-action mechanism makes it a compound of interest for potential therapeutic applications in neurological conditions. nih.govresearchgate.net Research has particularly focused on its potential utility in the pharmacological treatment of alcohol abuse by aiming to reduce cravings. dntb.gov.uaresearchgate.net

Historical Context of Discovery and Early Investigations

The history of desoxypeganine is intrinsically linked to the study of alkaloids from the plant Peganum harmala. While related quinazoline alkaloids like vasicine (B45323) were studied earlier, a 1969 paper by N. K. Yuldashev and S. Yu. Yunusov is recognized as a key publication formally describing desoxypeganine as a new alkaloid isolated from Peganum harmala. acs.org Early pharmacological investigations in the 1980s began to characterize its effects, noting its pronounced ability to depress cholinesterase activity, even more so than the related compound peganine hydrochloride. oamjms.eu These initial studies established its profile as a potent cholinesterase inhibitor and paved the way for further research into its mechanisms and potential applications. oamjms.euresearchgate.net

Classification and Structural Relationship to Related Alkaloids

Desoxypeganine is classified as a quinazoline alkaloid. nih.govoamjms.eu This class of compounds features a heterocyclic chemical structure composed of two fused six-membered aromatic rings: a benzene (B151609) ring and a pyrimidine (B1678525) ring. Structurally, it is also known as deoxyvasicine, highlighting its close relationship to the more widely known quinazoline alkaloid, vasicine (also known as peganine). academicjournals.orgnih.gov Desoxypeganine differs from vasicine by the absence of a hydroxyl group. This seemingly minor structural modification significantly influences its pharmacological activity. Other related alkaloids found in Peganum harmala include the β-carbolines, such as harmine (B1663883) and harmaline, which are structurally distinct from the quinazoline alkaloids and possess different primary mechanisms of action. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClN2 B190489 Desoxypeganine hydrochloride CAS No. 61939-05-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10;/h1-2,4-5H,3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCXMTWSISEJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3CN2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

495-59-0 (Parent)
Record name Deoxyvasicine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50210970
Record name Deoxyvasicine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669550
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61939-05-7
Record name Pyrrolo[2,1-b]quinazoline, 1,2,3,9-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61939-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxyvasicine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deoxyvasicine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthetic Pathways

Primary Botanical Sources and Distribution

Peganum harmala L., commonly known as Syrian rue, is a prominent and widely recognized botanical source of desoxypeganine. nih.govchemfaces.comresearchgate.net This perennial plant, belonging to the Nitrariaceae family, has a distribution spanning from the Mediterranean region to Asia. researchgate.net The seeds of P. harmala are particularly rich in a variety of alkaloids, including a significant presence of quinazoline (B50416) alkaloids like desoxypeganine. researchgate.netresearchgate.net Research has consistently identified desoxypeganine as one of the major alkaloidal constituents of this plant. researchgate.net

Beyond Peganum harmala, desoxypeganine has been isolated from other plant species. Notably, it is found in Nitraria komarovii, a plant from which other quinazoline alkaloids have also been identified. nih.govresearchgate.net Another significant source is Peganum nigellastrum, a member of the Zygophyllaceae family. nih.govmedchemexpress.commedchemexpress.com Phytochemical investigations of P. nigellastrum have revealed the presence of desoxypeganine alongside other related alkaloids. medchemexpress.comclockss.org The occurrence of desoxypeganine has also been reported in Peganum multisectum. sapub.org

Table 1: Botanical Sources of Desoxypeganine

Botanical Name Family Common Name Reference(s)
Peganum harmala L. Nitrariaceae Syrian Rue nih.govchemfaces.comresearchgate.net
Nitraria komarovii Nitrariaceae - nih.govresearchgate.net
Peganum nigellastrum Bunge Zygophyllaceae - nih.govmedchemexpress.commedchemexpress.com
Peganum multisectum (Maxim) Bobrov Zygophyllaceae - sapub.org
Nitraria retusa Asch. Nitrariaceae - researchgate.net

Biosynthetic Origins and Proposed Pathways within Plant Systems

The biosynthesis of quinazoline alkaloids, including desoxypeganine, is understood to originate from anthranilic acid. researchgate.net This aromatic amino acid serves as a fundamental precursor in the intricate biochemical pathways within the plant. While the complete biosynthetic pathway of desoxypeganine is a subject of ongoing research, it is proposed that anthranilic acid undergoes a series of enzymatic reactions to form the characteristic quinazoline ring structure. The metabolic pathway in vivo and in vitro has been shown to involve processes such as hydroxylation and dehydrogenation. researchgate.net

Chemotaxonomic Relevance of Quinazoline Alkaloids

The distribution of quinazoline alkaloids across different plant species holds significant value for chemotaxonomy, the classification of plants based on their chemical constituents. The presence of specific alkaloids like desoxypeganine can serve as a chemical marker to establish taxonomic relationships between different plant genera and families. researchgate.netresilient-landscapes.org For instance, the occurrence of quinazoline alkaloids in both the Peganum and Nitraria genera suggests a close biochemical relationship. researchgate.net The study of alkaloid profiles, including that of desoxypeganine, provides valuable data for understanding the evolutionary connections and systematic classification of plants. rsc.orgcabidigitallibrary.org The variation in alkaloid content and composition within different plant parts and across geographical regions can also be of chemotaxonomic importance. resilient-landscapes.org

Chemical Synthesis and Structural Derivatization

Strategies for De Novo Chemical Synthesis of the Core Scaffold

De novo synthesis refers to the construction of the desoxypeganine core structure, the pyrrolo[2,1-b]quinazoline system, from simple, acyclic precursors. This approach offers the flexibility to introduce a wide variety of substituents and create diverse chemical libraries for biological screening. nih.gov One of the most prominent and efficient methods for constructing this scaffold is the aza-Wittig/electrocyclic ring-closure cascade reaction.

A common strategy involves the reaction of 2-azidobenzaldehyde (B97285) with a pyrrolidine-derived phosphonium (B103445) ylide. The initial reaction forms an iminophosphorane intermediate. This intermediate then undergoes an intramolecular aza-Wittig reaction, followed by a 6π-electrocyclization and a final tautomerization to yield the stable aromatic pyrrolo[2,1-b]quinazoline scaffold. This one-pot approach is valued for its efficiency and high yields. ajol.info

Table 1: Illustrative De Novo Synthesis Strategy for the Desoxypeganine Scaffold

StepReactant 1Reactant 2Key TransformationIntermediate/Product
12-AzidobenzaldehydeTriphenyl(pyrrolidin-2-ylmethyl)phosphonium bromideStaudinger reactionIminophosphorane
2Iminophosphorane(intramolecular)Aza-Wittig reactionDihydropyrroloquinazoline
3Dihydropyrroloquinazoline(intramolecular)6π-Electrocyclization & TautomerizationPyrrolo[2,1-b]quinazoline (Desoxypeganine Core)

This method provides a robust platform for generating the core structure, which can then be further modified. nih.gov

Semi-Synthetic Approaches from Natural Precursors (e.g., Peganine)

Semi-synthetic methods leverage the existing chemical framework of structurally related natural products. Peganine (also known as vasicine), which is readily isolated from plants of the Peganum genus, is a common precursor for desoxypeganine. pageplace.desyrianrue.org Peganine differs from desoxypeganine by the presence of a hydroxyl group at the C3 position.

The conversion of peganine to desoxypeganine is a reductive dehydroxylation reaction. A typical laboratory procedure involves the chlorination of the hydroxyl group using a reagent like thionyl chloride (SOCl₂) to form a chloro-intermediate. This intermediate is then subjected to catalytic hydrogenation, for example, using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, to remove the chlorine atom and yield desoxypeganine.

Methodologies for Salt Formation (e.g., Hydrochloride) and its Research Implications

Alkaloids like desoxypeganine are typically basic compounds and are often converted into salt forms for research and development. The hydrochloride salt is one of the most common forms. nih.gov The formation is straightforward: the free base of desoxypeganine is dissolved in a suitable organic solvent (e.g., ethanol (B145695) or isopropanol), and a solution of hydrochloric acid (HCl) in a similar solvent or as a gas is added, causing the desoxypeganine hydrochloride salt to precipitate, after which it can be isolated by filtration. google.com

The conversion to a hydrochloride salt has several important research implications:

Improved Solubility and Dissolution: Salt forms of basic drugs generally exhibit significantly higher aqueous solubility and faster dissolution rates compared to the free base. numberanalytics.com This is critical for in vitro biological assays and can influence bioavailability.

Enhanced Stability: Salt formation can increase the chemical and physical stability of a compound. europeanpharmaceuticalreview.com By forming an ionic interaction, the crystal lattice energy is often increased, making the solid-state form more stable and less prone to degradation or conversion to amorphous forms. europeanpharmaceuticalreview.comnih.gov

Ease of Handling and Purification: The crystalline nature of salts often makes them easier to handle, weigh, and purify through recrystallization compared to the often oily or less crystalline free base.

Table 2: Research Implications of this compound Formation

PropertyDesoxypeganine (Free Base)This compoundResearch Implication
Aqueous Solubility LowHighFacilitates preparation of solutions for in vitro experiments and formulation studies. numberanalytics.com
Chemical Stability ModerateGenerally HigherReduces degradation during storage and in formulation, ensuring compound integrity. europeanpharmaceuticalreview.com
Physical Form Can be oily or low-melting solidCrystalline solidImproves handling, purification, and characterization (e.g., via X-ray diffraction). europeanpharmaceuticalreview.com
Hygroscopicity VariableCan be higherRequires controlled storage conditions, but is a well-understood property in drug development.

Structural Modifications and Derivative Synthesis for Investigating Structure-Activity Relationships

To explore the chemical space around the desoxypeganine scaffold and understand how its structure relates to its biological activity (Structure-Activity Relationship, or SAR), medicinal chemists synthesize a variety of derivatives. nih.gov Modifications are typically made at several key positions on the quinazoline (B50416) ring system.

Research has focused on introducing different substituents on the aromatic ring of the quinazoline nucleus. For example, adding electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) can modulate the electronic properties of the molecule and its interaction with biological targets. researchgate.net These modifications can influence the molecule's binding affinity and selectivity for enzymes like monoamine oxidases (MAOs) or cholinesterases. researchgate.netresearchgate.net

For instance, studies on related β-carboline alkaloids, which share some structural similarities, have shown that methoxy (B1213986) substitution at specific positions is important for interaction with hydrophobic pockets in enzymes. researchgate.net By creating a library of desoxypeganine derivatives with varied substitution patterns and evaluating their biological activity, researchers can build a detailed SAR model. nih.gov This model is crucial for guiding the design of new compounds with potentially enhanced potency or improved pharmacological profiles. researchgate.netchemrxiv.org

Table 3: Examples of Structural Modifications for SAR Studies

Modification SiteType of SubstituentPotential Impact on ActivityRationale
Quinazoline Ring (Positions 6, 7, 8) Halogens (F, Cl, Br)Altered lipophilicity and electronic propertiesExplore interactions with target binding sites; may improve membrane permeability.
Quinazoline Ring (Positions 6, 7, 8) Methoxy (-OCH₃)Altered H-bonding capacity and electronic propertiesMimic substitutions found in other active natural alkaloids; probe for specific pockets. researchgate.net
Pyrrolidine (B122466) Ring Alkyl groupsIncreased steric bulkDetermine the spatial tolerance of the binding site.
Pyrrolidine Ring Introduction of unsaturationConformational rigidityLock the molecule into a specific shape to assess the optimal conformation for binding.

Pharmacological and Biochemical Mechanisms of Action in Vitro and Preclinical Studies

Cholinesterase Inhibition Profile

Desoxypeganine hydrochloride has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine (B1216132). chemsrc.comdcchemicals.commedchemexpress.com

Acetylcholinesterase (AChE) Inhibition

In vitro studies have demonstrated that this compound inhibits acetylcholinesterase. Reported IC50 values, the concentration required to inhibit 50% of the enzyme's activity, for AChE inhibition are 17 µM and 3.72 µM. medchemexpress.comresearchgate.netmedchemexpress.com This indicates a moderate potency against this enzyme.

Butyrylcholinesterase (BChE) Inhibition

Research indicates that this compound is a more potent inhibitor of butyrylcholinesterase compared to acetylcholinesterase. researchgate.netresearchgate.net An IC50 value of 2 µM for BChE inhibition has been reported, suggesting a stronger interaction with this cholinesterase isoform. medchemexpress.commedchemexpress.comchemsrc.com

Comparative Potency and Selectivity Ratios for Cholinesterase Isoforms

The differing IC50 values reveal a preferential inhibition of BChE over AChE. researchgate.netresearchgate.net Based on the reported IC50 values of 17 µM for AChE and 2 µM for BChE, the selectivity index (SI), calculated as the ratio of IC50(AChE)/IC50(BChE), is approximately 8.5. This indicates that this compound is about 8.5 times more selective for BChE than for AChE.

Table 1: Cholinesterase Inhibition Data for this compound

EnzymeIC50 Value (µM)
Acetylcholinesterase (AChE)17 medchemexpress.commedchemexpress.com, 3.72 researchgate.net
Butyrylcholinesterase (BChE)2 medchemexpress.commedchemexpress.com
Selectivity Index (AChE/BChE) ~8.5

Monoamine Oxidase Inhibition Profile

In addition to its effects on cholinesterases, this compound also acts as an inhibitor of monoamine oxidase (MAO), an enzyme family responsible for the degradation of monoamine neurotransmitters.

Selective Inhibition of Monoamine Oxidase A (MAO-A)

Preclinical studies have consistently characterized this compound as a selective inhibitor of monoamine oxidase A (MAO-A). researchgate.netresearchgate.netresearchgate.net The reported IC50 value for MAO-A inhibition is 2 µM, indicating a potent inhibitory effect on this enzyme isoform. medchemexpress.commedchemexpress.comchemsrc.com

Absence of Significant Monoamine Oxidase B (MAO-B) Inhibition

A key feature of this compound's pharmacological profile is its lack of significant inhibitory activity against monoamine oxidase B (MAO-B). researchgate.netresearchgate.netresearchgate.net This selectivity for MAO-A over MAO-B is a notable characteristic of the compound.

Table 2: Monoamine Oxidase Inhibition Data for this compound

EnzymeIC50 Value (µM)
Monoamine Oxidase A (MAO-A)2 medchemexpress.commedchemexpress.com
Monoamine Oxidase B (MAO-B)Not significantly inhibited researchgate.netresearchgate.net

Interactions with Neurotransmitter Systems and Receptors

This compound demonstrates potent, orally active inhibition of cholinesterases. medchemexpress.commedchemexpress.com In vitro assays have determined its inhibitory concentration (IC50) values, revealing a preference for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). medchemexpress.commedchemexpress.comresearchgate.net The IC50 values are approximately 2 µM for BChE and 17 µM for AChE. medchemexpress.commedchemexpress.commedchemexpress.eu Studies have reported that its anticholinesterase activity is significantly higher than related compounds, being about two times more potent than galanthamine (B1674398) hydrochloride and ten times more potent than peganine hydrochloride. nih.govresearchgate.netusp.br By inhibiting these enzymes, the compound effectively increases the concentration and duration of action of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission. nih.govidrblab.net

Table 1: In Vitro Inhibitory Activity of this compound This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against key enzymes.

Target Enzyme IC50 Value Source(s)
Butyrylcholinesterase (BChE) 2 µM medchemexpress.com, medchemexpress.com
Monoamine Oxidase-A (MAO-A) 2 µM medchemexpress.com, medchemexpress.com
Acetylcholinesterase (AChE) 17 µM medchemexpress.com, medchemexpress.com

The compound is a selective and reversible inhibitor of MAO-A, with an IC50 value of 2 µM. medchemexpress.commedchemexpress.comresearchgate.net It does not significantly inhibit the MAO-B isoform. researchgate.net MAO-A is the primary enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain. nih.gov By inhibiting MAO-A, desoxypeganine increases the availability of these neurotransmitters, which are crucial for mood regulation. researchgate.netnih.govresearchgate.net This selective MAO-A inhibition is a key component of its pharmacological profile and underlies its investigation for potential antidepressant effects and as an aid for substance abuse cessation. researchgate.netresearchgate.net

To determine if desoxypeganine directly stimulates cholinergic receptors, its binding affinity was tested. Preclinical studies utilizing rat brain membrane fractions found that the interaction of desoxypeganine with muscarinic receptors was negligible. researchgate.net This indicates that its pro-cholinergic effects are not due to direct agonist activity at these receptors but are rather a consequence of its inhibition of acetylcholinesterase and butyrylcholinesterase. researchgate.netnih.gov

Monoaminergic System Modulation

Mechanisms of Action on Neuromuscular Conductivity

The anticholinesterase activity of this compound has been demonstrated to have a direct impact on neuromuscular function in animal models. nih.gov In experiments conducted on anesthetized cats, the compound was shown to affect neuromuscular blockades induced by different types of agents. nih.govusp.br It successfully eliminated the neuromuscular blockade caused by diplacine, a non-depolarizing (competitive) neuromuscular blocking agent. nih.govresearchgate.netusp.br Conversely, it enhanced the blockade induced by ditilin (succinylcholine), a depolarizing neuromuscular blocker. nih.govresearchgate.netusp.br This differential effect is characteristic of an anticholinesterase agent, which increases the amount of acetylcholine at the neuromuscular junction, helping to overcome competitive antagonists but potentiating the effect of depolarizing agents.

Table 2: Effects of this compound on Neuromuscular Blockade in Animal Models This table outlines the observed effects of the compound on neuromuscular blockades induced by different agents in preclinical studies.

Blocking Agent Type of Agent Effect of Desoxypeganine HCl Inferred Mechanism Source(s)
Diplacine Non-depolarizing (Competitive) Elimination of blockade Increased synaptic acetylcholine overcomes competitive antagonism nih.gov, researchgate.net, usp.br
Ditilin Depolarizing Enhancement of blockade Increased synaptic acetylcholine potentiates the depolarizing effect nih.gov, researchgate.net, usp.br

Effects on Acetylcholine Sensitivity in Isolated Tissues

Further evidence of this compound's influence on the cholinergic system comes from studies on isolated tissues. nih.gov Research has shown that the compound increases the sensitivity of certain muscle preparations to acetylcholine. nih.govresearchgate.net Specifically, it was observed to enhance the contractile response to acetylcholine in the isolated rectus abdominis muscle of the frog and in isolated segments of the small intestine. nih.govresearchgate.netusp.br This sensitizing effect is consistent with its role as a cholinesterase inhibitor, as the reduced breakdown of acetylcholine would lead to a more pronounced and sustained response in these tissues. nih.gov

Preclinical Efficacy and Pharmacological Profiles Animal Models

Evaluation in Animal Models of Substance Use Disorders

The unique pharmacological actions of desoxypeganine hydrochloride have prompted research into its utility for treating substance use disorders, with a particular focus on alcohol and nicotine (B1678760) dependence.

This compound has been demonstrated to effectively reduce voluntary alcohol consumption in preclinical studies. Research involving female Alko alcohol (AA) rats, a line of rodents selectively bred for high alcohol preference, showed that the compound significantly decreased ethanol (B145695) intake and preference in a dose-dependent manner. nih.gov

In these studies, oral administration of this compound was shown to attenuate the preference for ethanol without a corresponding decrease in total fluid or food consumption, indicating a specific effect on alcohol-seeking behavior. nih.gov Notably, the effect did not diminish with repeated administration over a 16-day period, suggesting a lack of tolerance development to its therapeutic action. nih.gov More pronounced reductions in ethanol intake and preference were observed with subcutaneous and intraperitoneal routes of administration. nih.gov

Preclinical Study: Desoxypeganine HCl in Alcohol-Preferring Rats
Animal Model Female Alko alcohol (AA) rats
Key Finding Dose-dependent reduction in voluntary ethanol intake and preference.
Administration Route Gavage, Subcutaneous, Intraperitoneal
Observation The attenuating effect on ethanol preference was maintained over a 16-day treatment period, indicating no habituation.
Reference nih.gov

This compound has been identified as a candidate for the pharmacological treatment of nicotine addiction, warranting its investigation as a potential smoking cessation aid. chemfaces.comtargetmol.comnih.gov This potential is largely attributed to its dual pharmacological profile as a cholinesterase inhibitor and a selective MAO-A inhibitor. chemfaces.comnih.gov Inhibition of MAO-A is a recognized mechanism that may help in reducing the craving and depressive symptoms often associated with nicotine withdrawal. nih.gov While its potential has been highlighted in multiple preclinical development contexts, detailed studies in specific animal models of nicotine self-administration are part of its ongoing investigation. chemfaces.comresearchgate.net

Reduction of Voluntary Ethanol Consumption in Rodent Models (e.g., Alko alcohol rats)

Neuropharmacological Effects and Cognitive Modulatory Capacity

The compound's influence on key neurotransmitter systems has led to investigations into its effects on cognition, particularly in models of memory impairment.

Desoxypeganine (also referred to as deoxyvasicine or DVAS) has shown significant promise in ameliorating cognitive deficits in rodent models of amnesia induced by scopolamine. Scopolamine, a muscarinic receptor antagonist, is used to create a model of cholinergic dysfunction and memory impairment. nih.govmdpi.com

In a study utilizing mice with scopolamine-induced learning and memory deficits, pretreatment with desoxypeganine was found to alleviate these impairments, as assessed by the Morris water maze test. nih.gov The underlying mechanisms for this cognitive enhancement were explored, revealing a multi-faceted action. Desoxypeganine was shown to regulate cholinergic system function by inhibiting acetylcholinesterase (AChE) and activating choline (B1196258) acetyltransferase (ChAT) activities and protein expressions. nih.gov

Furthermore, the compound demonstrated neuroprotective effects by inducing brain-derived neurotrophic factor (BDNF) and protecting hippocampal pyramidal cells from damage. nih.gov It also exhibited antioxidant properties by increasing the levels of antioxidant enzymes and anti-inflammatory effects by suppressing tumor necrosis factor-α. nih.gov The study also noted that desoxypeganine could regulate key neurotransmitters, increasing levels of acetylcholine (B1216132), 5-hydroxytryptamine, and γ-aminobutyric acid, while reducing 5-hydroxyindole-3-acetic acid and glutamic acid. nih.gov

Preclinical Study: Desoxypeganine in Scopolamine-Induced Amnesia
Animal Model Mice with scopolamine-induced learning and memory deficits
Behavioral Test Morris Water Maze
Key Finding Alleviated learning and memory deficits.
Identified Mechanisms Cholinergic Function: Inhibited AChE, activated ChAT. nih.govNeuroprotection: Induced BDNF, protected hippocampal cells. nih.govAntioxidant/Anti-inflammatory: Increased antioxidant enzymes, suppressed TNF-α. nih.govNeurotransmitter Regulation: Modulated levels of ACh, serotonin (B10506), GABA, and glutamic acid. nih.gov
Reference nih.gov

A critical factor for any centrally acting therapeutic agent is its ability to penetrate the blood-brain barrier (BBB). Preclinical development studies have indicated that desoxypeganine effectively crosses the BBB. researchgate.net This ability to easily permeate into the central nervous system is essential for its action on neuronal targets involved in cognition and substance use disorders. researchgate.net Investigations into its plasma protein binding found it to be approximately 18%, suggesting a significant free fraction is available to cross the BBB and exert its pharmacological effects. chemfaces.com

Assessment in Scopolamine-Induced Cognitive Impairment Paradigms in Rodents

Role in Preclinical Models of Peripheral Nervous System Lesions

This compound has been pharmacologically characterized for its effects relevant to peripheral nervous system (PNS) injuries. Its potent anticholinesterase activity is a key feature in this context. nih.gov In animal experiments, desoxypeganine was found to be a more potent cholinesterase inhibitor than peganine hydrochloride and galanthamine (B1674398) hydrochloride. nih.gov

In studies using anesthetized cats, this compound demonstrated the ability to reverse neuromuscular blockade induced by the non-depolarizing muscle relaxant diplacine. nih.gov Conversely, it enhanced the blockade caused by the depolarizing agent ditilin. nih.gov It also increased the sensitivity of frog abdominal muscle and isolated segments of the small intestine to acetylcholine. nih.gov These findings from preclinical models underscore its significant impact on neuromuscular conductivity and support its application in treating patients with lesions of the peripheral nervous system. nih.gov

Structure Activity Relationship Sar Studies

Identification of Essential Pharmacophores for Cholinesterase Inhibition

Desoxypeganine hydrochloride demonstrates inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). medchemexpress.commedchemexpress.com The core tricyclic quinazoline (B50416) structure is fundamental to its anticholinesterase properties, bearing a resemblance to other cholinesterase inhibitors like tacrine. mdpi.com The pyrroloquinazoline scaffold acts as the primary pharmacophore.

Key structural features contributing to cholinesterase inhibition include:

The Quinazoline Ring System: This bicyclic aromatic system is a critical component for binding to the active site of cholinesterases.

The Pyrrolidine (B122466) Ring: The fusion of the pyrrolidine ring to the quinazoline core creates a rigid, three-dimensional structure that influences binding affinity.

Nitrogen Atoms: The nitrogen atoms within the quinazoline and pyrrolidine rings are thought to be involved in key interactions, such as hydrogen bonding, with amino acid residues in the enzyme's active site.

Studies have shown that desoxypeganine is a potent inhibitor of both BChE and AChE, with IC50 values of 2 µM and 17 µM, respectively. medchemexpress.commedchemexpress.com Another study reported an IC50 value of 3.72 µM for AChE inhibition. researchgate.net

Determination of Structural Features Governing MAO-A Selectivity

A remarkable characteristic of desoxypeganine is its selective inhibition of MAO-A over MAO-B. researchgate.netresearchgate.net This selectivity is a key aspect of its pharmacological profile. The structural determinants for this MAO-A selectivity are embedded in the quinazoline alkaloid framework. researchgate.net

While the precise interactions are complex, the following features are considered important for MAO-A selectivity:

Lack of a Hydroxyl Group: The absence of a hydroxyl group on the quinazoline ring system, as seen in desoxypeganine, contributes to its high selectivity for MAO-A. researchgate.net

Desoxypeganine demonstrates potent and selective MAO-A inhibition with an IC50 value of 2 µM. medchemexpress.commedchemexpress.com

Comparative SAR Analysis with Related Quinazoline Alkaloids (e.g., Peganine, Vasicine (B45323), Peganol)

Comparing desoxypeganine to structurally related quinazoline alkaloids provides valuable insights into the SAR.

Peganine (Vasicine): Peganine, which possesses a hydroxyl group at the C3 position, shows different inhibitory characteristics. While one study suggests vasicine is a potent BChE inhibitor (IC50 of 3.13 µM) and has high cholinesterase activity, another indicates it has dual AChE/BChE inhibitory activity with IC50 values of 13.68 µM and 2.60 µM, respectively. researchgate.netscispace.com In contrast, this compound has been reported to be ten times superior to peganine hydrochloride in anticholinesterase activity. nih.gov Research has also indicated that quinazoline alkaloids did not significantly contribute to MAO inhibition, which was primarily attributed to β-carbolines found in the same plant source. researchgate.net

Vasicinone and Deoxyvasicinone: The introduction of a carbonyl group at C9 (vasicinone) or dehydroxylation at C3 (deoxyvasicinone) leads to a significant decrease in inhibitory activity against both AChE and BChE. scispace.com This highlights the importance of the specific substitution pattern at positions C3 and C9 for cholinesterase inhibition. scispace.com

Table 1: Comparative Inhibitory Activities of Quinazoline Alkaloids

CompoundAChE IC50 (µM)BChE IC50 (µM)MAO-A IC50 (µM)
Desoxypeganine17 medchemexpress.com, 3.72 researchgate.net2 medchemexpress.com2 medchemexpress.com
Peganine (Vasicine)13.68 scispace.com3.13 researchgate.net, 2.60 scispace.com-
Vasicinone370.78 scispace.com>1000 scispace.com-
Deoxyvasicinone294.44 scispace.com>1000 scispace.com-

Rational Design Strategies for Optimizing Biological Activity

The understanding gained from SAR studies provides a foundation for the rational design of new, more potent, and selective inhibitors. googleapis.comgoogle.com

Strategies for optimizing the biological activity of desoxypeganine-based compounds include:

Modification of the Quinazoline Core: Introducing various substituents on the aromatic ring of the quinazoline moiety can modulate potency and selectivity. For instance, the addition of halogen-containing aryl groups has been explored to enhance cholinesterase inhibitory activity. mdpi.com

Alterations to the Pyrrolidine Ring: Modifications to the pyrrolidine ring, such as the introduction of different functional groups, could fine-tune the interaction with the enzymatic active sites.

Hybrid Molecule Synthesis: Creating hybrid molecules that combine the essential pharmacophoric elements of desoxypeganine with other known active scaffolds is a promising approach. rsc.org This strategy aims to develop dual-binding site inhibitors with enhanced efficacy. science.gov Computational methods like molecular docking and ADME prediction are valuable tools in these rational design efforts. researchgate.net

Analytical and Bioanalytical Methodologies in Research

Chromatographic Techniques for Isolation, Purification, and Quantification (e.g., HPLC, LC-MS)

Chromatographic techniques are fundamental to the research and development of desoxypeganine hydrochloride, enabling its isolation, purification, and quantification. High-Performance Liquid Chromatography (HPLC) is a primary tool used in this context. labroots.comnih.gov For instance, reverse-phase HPLC (RP-HPLC) methods have been developed for the analysis of alkaloids from Peganum harmala, the natural source of desoxypeganine. google.com These methods often utilize C18 columns and mobile phases consisting of an ammonium (B1175870) phosphate (B84403) buffer and acetonitrile, allowing for the effective separation of quinazoline (B50416) alkaloids like desoxypeganine. google.com

The synthesis and purification of desoxypeganine and its derivatives also heavily rely on chromatographic methods. googleapis.com For instance, flash chromatography using silica (B1680970) gel is a common technique for purifying the synthesized compound. google.com.na

For quantitative analysis, particularly in biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity. researchgate.net This hyphenated technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for the precise measurement of desoxypeganine concentrations even at very low levels. nih.gov LC-MS/MS, a tandem mass spectrometry approach, is frequently employed in pharmacokinetic studies to quantify the compound in plasma and other biological fluids. bioivt.com

Table 1: Chromatographic Methods for this compound Analysis

TechniqueApplicationKey Parameters
RP-HPLC Isolation and analysis of alkaloids from Peganum harmalaC18 column, ammonium phosphate buffer/acetonitrile mobile phase google.com
Flash Chromatography Purification of synthesized desoxypeganineSilica gel stationary phase google.com.na
LC-MS Quantification in biological samplesCombines HPLC separation with mass spectrometry detection researchgate.netnih.gov
LC-MS/MS Pharmacokinetic studiesTandem mass spectrometry for high sensitivity and selectivity bioivt.com

Spectroscopic Methods for Structural Characterization and Purity Assessment (e.g., Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of this compound. Mass spectrometry (MS) plays a pivotal role in determining the molecular weight and fragmentation pattern of the compound. nih.govnih.gov Electrospray ionization (ESI) is a commonly used ionization technique for analyzing desoxypeganine and its derivatives, often in positive ionization mode. google.comgoogle.com The exact mass of this compound has been determined to be 208.0767261 Da. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, provides detailed information about the chemical structure of the molecule, confirming the arrangement of atoms within the compound. nih.govgoogle.comgoogle.com The combination of MS and NMR data allows for the unambiguous identification and structural confirmation of this compound.

Purity assessment is also a critical application of these techniques. HPLC coupled with a UV detector is a standard method for determining the purity of a this compound sample by identifying and quantifying any impurities present.

Table 2: Spectroscopic Data for this compound

Spectroscopic MethodInformation Provided
Mass Spectrometry (MS) Molecular weight determination and fragmentation pattern nih.govnih.gov
Electrospray Ionization (ESI)-MS Ionization for mass analysis, often in positive mode google.comgoogle.com
1H NMR Spectroscopy Detailed structural information and arrangement of atoms nih.govgoogle.comgoogle.com
HPLC-UV Purity assessment and quantification of impurities

Bioanalytical Approaches for In Vitro Enzyme Inhibition Assays

The biological activity of this compound as an enzyme inhibitor is primarily investigated using in vitro enzyme inhibition assays. medchemexpress.commedchemexpress.eumedchemexpress.cn These assays are crucial for determining the compound's potency and selectivity towards its target enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). medchemexpress.commedchemexpress.com

The most common method for assessing cholinesterase inhibition is the Ellman's method, a spectrophotometric assay. assaygenie.krfrontiersin.orgagetds.com This method measures the activity of AChE or BChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at a specific wavelength. assaygenie.kragetds.com The inhibitory potential of this compound is determined by measuring the reduction in enzyme activity in the presence of the compound.

These assays are typically performed in a high-throughput screening (HTS) format, allowing for the rapid evaluation of numerous compounds. assaygenie.kr The results are usually expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Desoxypeganine has been shown to be a potent inhibitor of both AChE and BChE, with IC50 values of 17 µM and 2 µM, respectively. medchemexpress.com

Table 3: In Vitro Enzyme Inhibition Data for Desoxypeganine

EnzymeAssay MethodIC50 ValueReference
Acetylcholinesterase (AChE) Ellman's Method17 µM medchemexpress.com
Butyrylcholinesterase (BChE) Ellman's Method2 µM medchemexpress.com

Methodologies for Quantifying Compound Levels in Preclinical Samples

The quantification of this compound in preclinical samples, such as plasma and urine, is essential for pharmacokinetic studies. These studies provide critical information on the absorption, distribution, metabolism, and excretion (ADME) of the compound in living organisms. ontosight.ai

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of desoxypeganine in preclinical samples due to its high sensitivity, selectivity, and accuracy. bioivt.com The method typically involves protein precipitation or liquid-liquid extraction to isolate the drug from the biological matrix, followed by chromatographic separation and detection by MS/MS. mdpi.com

Pharmacokinetic parameters, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), are calculated from the concentration-time data obtained from these studies. researchgate.net In a human phase I clinical trial, desoxypeganine was found to be rapidly absorbed, reaching its maximum plasma concentration in 1.5-2 hours. researchgate.net The pharmacokinetic profile was found to be linear and dose-proportional. researchgate.net

Table 4: Key Pharmacokinetic Parameters of Desoxypeganine (Single Oral Dose in Humans)

ParameterDescriptionObserved ValueReference
Tmax Time to reach maximum plasma concentration1.5 - 2 hours researchgate.net
Pharmacokinetics Relationship between dose and plasma concentrationLinear and dose-proportional researchgate.net

Future Directions and Research Gaps

Elucidating Novel Molecular Targets and Signaling Pathways Beyond Cholinesterases and MAOs

While the inhibitory effects of desoxypeganine on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and MAO-A are well-documented, emerging evidence from computational and bioinformatics studies suggests that its pharmacological profile may be much broader. medchemexpress.com These in silico analyses have predicted desoxypeganine as a potential therapeutic agent for a variety of complex disorders, implying interactions with targets beyond its primary ones.

Recent studies have identified desoxypeganine as a potential candidate for treating conditions such as metabolic syndrome-associated rheumatoid arthritis, systemic sclerosis, polycystic ovary syndrome (PCOS), and atherosclerosis through large-scale screening analyses. frontiersin.orgnih.govnih.govtandfonline.comnih.gov In a study on metabolic syndrome-associated rheumatoid arthritis, desoxypeganine was among the top 10 small molecules predicted to have therapeutic potential, with Tyrosine Kinase 2 (TYK2) and TNF Receptor Associated Factor 2 (TRAF2) identified as key hub genes and potential molecular targets. frontiersin.orgnih.gov Similarly, in an analysis of PCOS, desoxypeganine was predicted as a potential drug, with molecular docking studies suggesting possible interactions with core inflammation-related proteins like Transforming growth factor beta receptor 2 (TGFBR2), Intercellular Adhesion Molecule 3 (ICAM3), and Neutrophil Cytosolic Factor 2 (NCF2). tandfonline.com

Furthermore, early research indicated that desoxypeganine might interact with both muscarinic (M) and nicotinic (N) cholinoreceptors and potentially dopaminergic signaling pathways. researchgate.netopenscienceonline.com These initial findings, combined with modern computational predictions, strongly suggest that the therapeutic potential of desoxypeganine may extend to pathways involved in inflammation, immune response, and cellular signaling. Future research should focus on experimentally validating these predicted interactions to uncover novel mechanisms of action. This involves moving from computational models to in vitro binding assays and cell-based functional assays to confirm whether desoxypeganine directly modulates these putative targets and their associated signaling cascades, such as the Toll-like receptor and Fc gamma R-mediated phagocytosis pathways implicated in related studies. nih.gov

Designing and Synthesizing Multi-Target Directed Ligands Based on the Desoxypeganine Scaffold

The multifactorial nature of complex neurological disorders like Alzheimer's disease has highlighted the limitations of single-target drugs, leading to the rise of the multi-target-directed ligand (MTDL) strategy. nih.govnih.gov The MTDL approach involves designing a single chemical entity that can modulate multiple biological targets simultaneously, which is considered a promising paradigm for treating complex diseases. nih.govnih.govresearchgate.net

The chemical structure of desoxypeganine, a quinazoline (B50416) alkaloid, serves as an excellent scaffold for developing MTDLs. researchgate.netresearchgate.net Its known ability to inhibit both cholinesterases and MAO-A already constitutes a multi-target profile relevant to neurodegeneration. researchgate.net The future challenge lies in rationally modifying this scaffold to incorporate interactions with other relevant targets. For instance, derivatives could be designed to combine the established cholinesterase/MAO inhibition with antagonism of the N-methyl-D-aspartate (NMDA) receptor, inhibition of beta-amyloid aggregation, or antioxidant properties, all of which are implicated in Alzheimer's disease pathology. nih.govresearchgate.net

Research into derivatives has already shown promise. For example, synthesized amino derivatives of deoxypeganine, such as 6-aminodeoxypeganine and 6,8-diaminodeoxypeganine, have demonstrated more potent neuroprotective properties in improving cognitive function in animal models than the parent compound. openscienceonline.com These findings underscore the potential of chemically modifying the desoxypeganine core. Future synthetic chemistry efforts should leverage the desoxypeganine scaffold to create hybrid molecules. This can be achieved by incorporating pharmacophores from other known active compounds, guided by computational modeling to predict affinity for new target combinations. nih.gov The goal is to develop novel MTDLs with tailored polypharmacology, potentially offering enhanced efficacy for complex neurological diseases.

Development of Advanced Preclinical Models for Complex Neurological and Behavioral Disorders

The translation of findings from preclinical research to clinical success is a major challenge in drug development, particularly for complex neurological and behavioral disorders. The utility of desoxypeganine has been suggested for conditions such as alcohol use disorder, Alzheimer's disease, and clinical depression. openscienceonline.comnih.gov However, traditional preclinical models often fail to capture the full complexity of these human diseases. cambridge.org

Future research on desoxypeganine and its derivatives necessitates the use of more sophisticated and translationally relevant preclinical models. nih.gov For neurodegenerative conditions like Alzheimer's disease, this means moving beyond simple rodent models to advanced approaches such as:

Transgenic Animal Models: Utilizing animals genetically engineered to express human pathological proteins, such as amyloid-beta peptides or aggregated tau, which more closely mimic the specific molecular pathologies of the human disease. cambridge.orgcambridge.org

Organotypic Slice Cultures and Organoids: Employing 3D culture systems derived from neural stem cells that can model aspects of brain development and disease in a more complex, tissue-like environment. nih.gov

"Organs-on-chips" Systems: Using microfluidic devices to create functional units of human organs, allowing for the study of drug effects in a controlled, human-relevant system. nih.gov

For behavioral disorders like alcohol dependence, models such as the genetically selected alcohol-preferring Alko Alcohol (AA) rats, which voluntarily consume large amounts of ethanol (B145695), provide a more robust system for evaluating potential therapies than standard rodent strains. medchemexpress.comnih.gov The development and application of these advanced models will be crucial for validating the therapeutic potential of desoxypeganine-based compounds and for decreasing the uncertainty of their effects before moving into human clinical trials. nih.govcambridge.org

Computational Chemistry Approaches in Desoxypeganine Research (e.g., molecular docking, topological modeling)

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid screening of compounds and the prediction of their interactions with biological targets. mdpi.comnih.gov In the context of desoxypeganine research, these in silico methods are pivotal for identifying new potential applications and for guiding the design of novel derivatives.

Molecular docking, a key computational technique, has been widely used to predict the binding affinity and orientation of desoxypeganine within the active sites of various proteins. frontiersin.orgiiarjournals.org These studies have provided insights into its interactions not only with its classical targets but also with novel ones identified in disease-related screenings. For example, docking simulations have been performed to estimate the binding energy of desoxypeganine with potential targets in rheumatoid arthritis and PCOS. frontiersin.orgtandfonline.com

Table 1: Molecular Docking Studies Involving Desoxypeganine and Related Compounds This table is interactive. You can sort and filter the data.

Compound Target Protein Predicted Binding Energy (kcal/mol) Disease Context Reference
Desoxypeganine Acetylcholinesterase (AChE) -7.3 General iiarjournals.org
Desoxypeganine TYK2 Not explicitly stated, but identified as a top potential drug Metabolic Syndrome-Associated Rheumatoid Arthritis frontiersin.orgnih.gov
Desoxypeganine TRAF2 Not explicitly stated, but identified as a top potential drug Metabolic Syndrome-Associated Rheumatoid Arthritis frontiersin.orgnih.gov

Beyond docking, molecular topology is another powerful computational approach that has been applied to desoxypeganine research. mdpi.comnih.gov This method uses topological indices (TIs), which are numerical descriptors derived from the molecular structure, to develop mathematical models that can predict biological activity. In a study aimed at discovering novel anti-inflammatory compounds, desoxypeganine hydrochloride was included in the dataset used to build a topological model, demonstrating the applicability of such methods to this class of alkaloids. mdpi.com

Table 2: Selected Topological Descriptors for this compound This table is interactive. You can sort and filter the data.

Compound Name Balaban index (J) Kier shape 1 (κ1) Kier shape 2 (κ2) Kier & Hall index 1 (χ1) Reference

Future research should continue to leverage these and other computational approaches, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies. These tools will be essential for refining our understanding of how desoxypeganine and its derivatives interact with multiple targets and for rationally designing the next generation of MTDLs based on its unique scaffold. mdpi.comcore.ac.uk

Q & A

Q. What is the primary mechanism of action of Desoxypeganine hydrochloride in pharmacological research?

this compound functions as a reversible inhibitor of acetylcholinesterase (AChE), increasing synaptic acetylcholine levels by preventing its enzymatic degradation. Methodologically, this is validated via in vitro enzyme inhibition assays using spectrophotometric or fluorometric techniques to measure AChE activity in the presence of the compound .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is widely used, employing a C18 column and mobile phases such as phosphate buffer-methanol mixtures (e.g., 70:30 v/v) at 1 mL/min flow rate. Calibration curves should span 1–50 μg/mL, with validation parameters including recovery rates (98–102%) and precision (RSD <2%) .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Use PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure.
  • Ensure adequate ventilation or fume hoods to prevent inhalation.
  • Store in locked, temperature-controlled environments (20–25°C) away from incompatible reagents.
  • Emergency protocols: Flush exposed skin/eyes with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize the bioavailability of this compound in oral formulations?

Strategies include:

  • Co-solvency : Use hydrophilic-lipophilic balance (HLB) surfactants to enhance solubility.
  • Nanoemulsions : Reduce particle size to <200 nm for improved intestinal absorption.
  • Pharmacokinetic profiling : Conduct in vivo studies in rodent models to measure Cmax, Tmax, and AUC, comparing formulations via non-compartmental analysis .

Q. How should researchers resolve contradictory data on this compound’s efficacy across experimental models?

  • Perform meta-analyses to aggregate data from heterogeneous studies, applying statistical tools (e.g., random-effects models) to assess variability.
  • Validate findings using orthogonal assays (e.g., in vitro AChE inhibition vs. ex vivo acetylcholine quantification in tissue samples) .

Q. What advanced methodologies are used to elucidate the neurotoxic mechanisms of this compound?

  • Omics approaches : Transcriptomic profiling (RNA-seq) of neuronal cells exposed to the compound to identify dysregulated pathways (e.g., oxidative stress, apoptosis).
  • Electrophysiology : Patch-clamp recordings to assess effects on ion channels (e.g., Na<sup>+</sup>/K<sup>+</sup> ATPase) in primary neuron cultures .

Q. What experimental designs are critical for assessing drug-drug interactions involving this compound?

  • Cytochrome P450 inhibition assays : Screen for interactions using human liver microsomes and probe substrates (e.g., CYP3A4, CYP2D6).
  • In vivo crossover studies : Administer Desoxypeganine with common co-medications (e.g., antidepressants) and measure pharmacokinetic shifts via LC-MS/MS .

Q. How can stability studies for this compound be designed under varying storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via HPLC-PDA.
  • Long-term stability : Store samples at 4°C, 25°C, and 40°C for 6–12 months, assessing potency and impurity profiles monthly .

Q. What in vivo models are appropriate for evaluating chronic toxicity of this compound?

  • Rodent models : Conduct 90-day repeated-dose toxicity studies (OECD 408) with histopathological analysis of brain, liver, and kidney tissues.
  • Behavioral assays : Use Morris water maze or open-field tests to detect neurobehavioral deficits .

Q. How can cross-species variability in this compound metabolism be systematically analyzed?

  • In vitro hepatocyte models : Compare metabolic pathways (phase I/II enzymes) across species (human, rat, dog) using LC-HRMS.
  • In silico modeling : Apply PBPK models (e.g., GastroPlus) to predict interspecies differences in clearance and volume of distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.